Structural and Bonding Configuration Differentiation: sp² Alkenyl vs. sp³ Alkyl Substitution
The defining feature of 2-Prop-1-en-2-ylmorpholine;hydrochloride is the presence of an isopropenyl group (C(CH₃)=CH₂) at the 2-position of the morpholine ring, a distinct structural moiety compared to the saturated isopropyl group (CH(CH₃)₂) found in its closest analog, 2-isopropylmorpholine hydrochloride (CAS 1432678-91-5) [1]. This difference is quantified by the hybridization state of the substituent's carbon atoms: sp² for the alkenyl carbons in the target compound versus sp³ for the alkyl carbons in the comparator . The presence of the π-bond introduces a planar, electron-rich region not present in the saturated analog, fundamentally altering its capacity for non-covalent interactions and its conformational behavior .
| Evidence Dimension | Substituent Hybridization & Geometry |
|---|---|
| Target Compound Data | Isopropenyl (C(CH₃)=CH₂) with sp² carbons; planar geometry |
| Comparator Or Baseline | 2-Isopropylmorpholine hydrochloride (CAS 1432678-91-5) with isopropyl (CH(CH₃)₂) group; sp³ carbons; tetrahedral geometry |
| Quantified Difference | Qualitative: Presence vs. absence of a C=C π-bond |
| Conditions | Chemical structure analysis based on SMILES string C=C(C)C1CNCCO1.Cl for target and C(C)(C)C1CNCCO1.Cl for comparator [1] |
Why This Matters
The unique π-bond is a critical handle for chemical derivatization and a key determinant of biological target engagement through π-stacking or hydrophobic interactions, directly impacting synthetic utility and SAR study outcomes.
- [1] CAS Common Chemistry. (n.d.). Morpholine, 2-(1-methylethyl)-, hydrochloride (1:1), CAS RN 1432678-91-5. SMILES: C(C)(C)C1CNCCO1.Cl. View Source
